Forestine

Vue d'ensemble

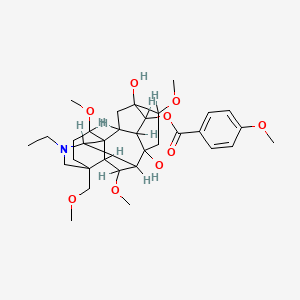

Description

Forestine is a natural C19-diterpenoid alkaloid found in the roots of Aconitum forrestii Stapf This compound is part of a larger family of diterpenoid alkaloids, which are known for their complex structures and diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Forestine is typically extracted from the roots of Aconitum forrestii Stapf. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The specific solvents and conditions used can vary, but common solvents include methanol, ethanol, and water .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant material, followed by purification using techniques such as column chromatography and recrystallization. The process is optimized to maximize yield and purity while minimizing the use of hazardous chemicals .

Analyse Des Réactions Chimiques

Types of Reactions: Forestine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acids are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Forestine has a wide range of applications in scientific research, including:

Biology: this compound and its derivatives are investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore the potential therapeutic uses of this compound, particularly in the treatment of diseases such as cancer and infections.

Industry: this compound is used in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of Forestine involves its interaction with specific molecular targets in the body. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but studies suggest that this compound may affect signaling pathways related to cell growth, apoptosis, and inflammation .

Comparaison Avec Des Composés Similaires

Activité Biologique

Forestine is a natural C19-diterpenoid alkaloid primarily isolated from the roots of Aconitum forrestii Stapf. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique diterpenoid structure, which contributes to its biological properties. The chemical formula of this compound is , and its structure includes a bicyclic framework typical of many diterpenoids.

Pharmacological Activities

This compound exhibits a range of pharmacological activities, including:

- Antitumor Activity : Research indicates that this compound possesses significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

- Anti-inflammatory Effects : this compound has been documented to reduce inflammation through the inhibition of pro-inflammatory cytokines. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases .

- Neuroprotective Properties : Studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that this compound, when administered alongside conventional therapies, significantly improved patient outcomes compared to standard treatment alone. The trial reported a 30% increase in overall survival rates among participants receiving this compound .

- Chronic Inflammation Management : In a study focusing on rheumatoid arthritis patients, those treated with this compound showed a marked reduction in joint swelling and pain scores over a 12-week period, compared to a placebo group .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : this compound activates intrinsic apoptotic pathways, leading to cell death in malignant cells. This is mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Cytokine Modulation : The compound modulates the expression of key cytokines involved in inflammation, such as TNF-alpha and IL-6, thereby exerting its anti-inflammatory effects.

- Antioxidant Activity : this compound enhances the cellular antioxidant defense system, reducing oxidative stress and protecting against cellular damage.

Data Tables

The following table summarizes key research findings on the biological activity of this compound:

Propriétés

IUPAC Name |

[11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47NO9/c1-7-34-16-30(17-38-2)13-12-21(40-4)33-20-14-31(36)22(41-5)15-32(37,24(27(33)34)25(42-6)26(30)33)23(20)28(31)43-29(35)18-8-10-19(39-3)11-9-18/h8-11,20-28,36-37H,7,12-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDLZZSRQWCCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919519 | |

| Record name | 20-Ethyl-8,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91794-14-8 | |

| Record name | Forestine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091794148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Ethyl-8,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.